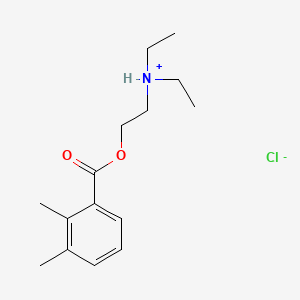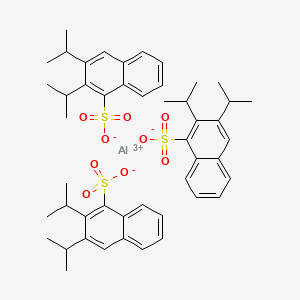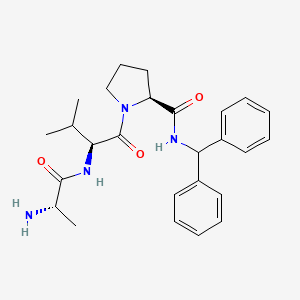
2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the esterification of 2,3-dimethylbenzoic acid with 2-(diethylamino)ethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.
Reduction: Production of 2-(2,3-dimethylbenzoyl)ethanol or 2-(2,3-dimethylbenzoyl)amine.
Substitution: Generation of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium azide or cyanide derivatives.
Applications De Recherche Scientifique
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is utilized in various scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dimethylbenzoyl)oxyethyl-trimethylazanium;chloride
- 2-(2,3-Dimethylbenzoyl)oxyethyl-methylazanium;chloride
- 2-(2,3-Dimethylbenzoyl)oxyethyl-ethylazanium;chloride
Uniqueness
Compared to similar compounds, 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride exhibits unique properties such as higher solubility in organic solvents and greater stability under various reaction conditions. These characteristics make it particularly valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
92726-06-2 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)10-11-18-15(17)14-9-7-8-12(3)13(14)4;/h7-9H,5-6,10-11H2,1-4H3;1H |
Clé InChI |
UIGUISYLUSMVES-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)








![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)




